molecular formula Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits B1139620 CVFm (Cobra Venom Factor) CAS No. 308067-24-5

CVFm (Cobra Venom Factor)

货号: B1139620
CAS 编号: 308067-24-5
分子量: ~ 150 kDa
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

科学研究应用

Scientific Research Applications

  • Immunological Studies :
    • CVFm is widely used to deplete complement in laboratory animals, facilitating studies on host defense mechanisms and immune responses. Its ability to activate the alternative pathway of the complement system allows researchers to investigate the roles of complement components in various diseases, including autoimmune disorders and infections .
  • Tissue Regeneration :
    • Recent studies have demonstrated that treatment with CVFm can enhance tissue regeneration and repair. For instance, a study showed that CVFm treatment led to decreased ischemic tissue damage in mice by promoting a shift towards an anti-inflammatory macrophage phenotype, which is crucial for tissue healing . This suggests potential applications in regenerative medicine.
  • Cardiovascular Research :
    • In models of myocardial ischemia-reperfusion injury, CVFm has been shown to protect cardiac function by preventing complement-mediated damage. Recombinant forms of humanized CVFm have been developed to mitigate issues related to immunogenicity while retaining protective effects against myocardial injury .
  • Lung Ischemia-Reperfusion Injury :
    • Research indicates that CVFm can protect against lung ischemia-reperfusion injury by inducing complement depletion prior to surgical interventions. This application highlights its potential in surgical settings where ischemic damage is a concern .
  • Arteriogenesis :
    • CVFm has been found to boost arteriogenesis, promoting the growth of collateral vessels in response to ischemic conditions. This effect is mediated through enhanced innate immune responses, making it a candidate for therapeutic interventions aimed at improving blood flow in ischemic tissues .

Case Study 1: Myocardial Ischemia-Reperfusion Injury

In a controlled study involving mice, recombinant humanized CVF was administered prior to inducing myocardial ischemia-reperfusion injury. The results indicated significant preservation of cardiac function and reduced complement deposition compared to untreated controls. This study underscores the therapeutic potential of CVF in cardiac protection during surgical procedures.

Case Study 2: Tissue Regeneration Post-Ischemia

A study evaluated the effects of CVFm on ischemic tissue damage in murine models. Mice treated with CVFm exhibited reduced leukocyte recruitment and increased M2-like macrophage polarization, which correlated with improved tissue repair outcomes. These findings suggest that CVFm could be utilized in therapies aimed at enhancing recovery from ischemic injuries.

Comparative Data Table

Application AreaMechanism of ActionKey Findings
Immunological StudiesComplement depletionFacilitates studies on immune responses
Tissue RegenerationPromotes anti-inflammatory macrophagesEnhances healing post-ischemia
Cardiovascular ResearchPrevents complement-mediated damagePreserves cardiac function during ischemia-reperfusion
Lung Ischemia-Reperfusion InjuryInduces complement depletionProtects lung tissue during surgical procedures
ArteriogenesisEnhances innate immune responseBoosts collateral vessel growth

属性

CAS 编号

308067-24-5

分子式

Three polypeptide chains of 627-amino acid, 379-amino acid, 252-amino acid subunits

分子量

~ 150 kDa

外观

Lyophilized

纯度

≥ 95% (HPLC)

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。